4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride
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Overview
Description
4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride is a complex organic compound with a molecular formula of C15H14ClN3O6S. This compound is characterized by the presence of an ethoxy group, a nitrophenyl group, and a benzenesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines
Sulfonate Esters: Formed from substitution reactions with alcohols
Amino Derivatives: Formed from the reduction of the nitro group
Carboxylic Acid Derivatives: Formed from the oxidation of the ethoxy group
Scientific Research Applications
4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules.
Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride depends on the specific reaction it undergoes. In substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, often facilitated by a catalyst. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride can be compared with other sulfonyl chloride compounds, such as:
4-methoxybenzenesulfonyl Chloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-chlorobenzenesulfonyl Chloride: Contains a chlorine atom instead of an ethoxy group.
4-nitrobenzenesulfonyl Chloride: Lacks the ethoxy and carbamoylamino groups, containing only a nitro group.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O6S/c1-2-25-14-7-6-12(26(16,23)24)9-13(14)18-15(20)17-10-4-3-5-11(8-10)19(21)22/h3-9H,2H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUSZZSDWARDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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